4-Iodo-2-methoxy-3-methylpyridine
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Overview
Description
4-Iodo-2-methoxy-3-methylpyridine: is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-3-methylpyridine typically involves the iodination of 2-methoxy-3-methylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyridine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
4-Iodo-2-methoxy-3-methylpyridine is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of novel therapeutic agents due to its unique structural properties.
Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties and binding affinity. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- 3-Iodo-2-methoxy-4-methylpyridine
- 4-Iodo-2-methoxy-5-methylpyridine
- 2-Iodo-3-methoxy-4-methylpyridine
Comparison: 4-Iodo-2-methoxy-3-methylpyridine is unique due to the specific positioning of the iodine, methoxy, and methyl groups on the pyridine ring. This unique arrangement can result in distinct reactivity and binding properties compared to its isomers. For instance, the position of the iodine atom can significantly influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Properties
IUPAC Name |
4-iodo-2-methoxy-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMUAHJMRIICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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